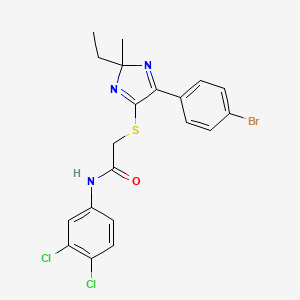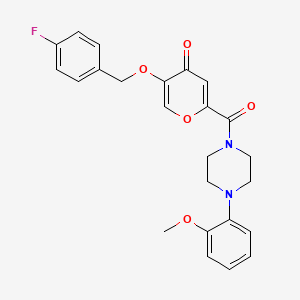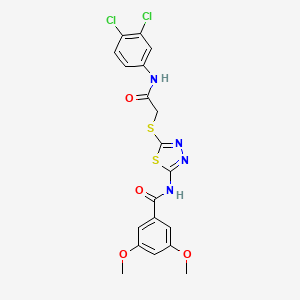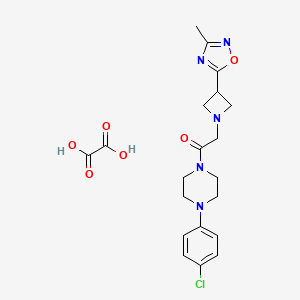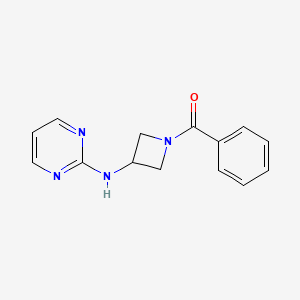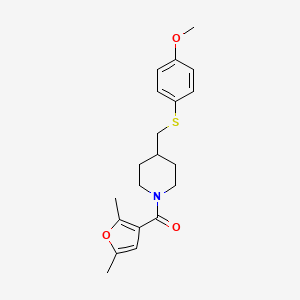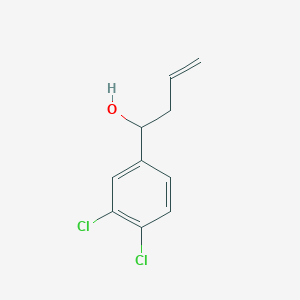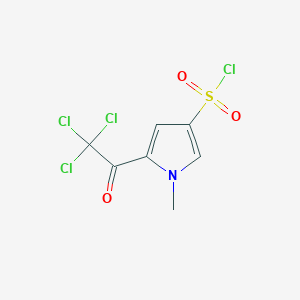
4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The compound also contains a sulfonyl group attached to a chlorophenyl group .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a suitable piperazine derivative with a sulfonyl chloride . The piperazine ring can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The piperazine ring and the pyrimidine ring are both heterocyclic structures, meaning they contain atoms of at least two different elements. The sulfonyl group is a functional group consisting of a sulfur atom bonded to two oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the conditions and the reagents used. The sulfonyl group could potentially undergo reactions such as reduction or substitution . The piperazine ring could potentially undergo reactions such as alkylation or acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonyl group could potentially increase the compound’s polarity, affecting properties such as solubility .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
A study by Mallesha et al. (2012) involved the synthesis of derivatives similar to the specified compound and their evaluation for antiproliferative effects against human cancer cell lines. Among these, some compounds showed good activity, suggesting potential as anticancer agents.
Antibacterial Properties
Research by Matsumoto and Minami (1975) on pyrido(2,3-d)pyrimidine derivatives, related to the compound , revealed significant antibacterial activity, especially against gram-negative bacteria.
Synthesis of Novel Derivatives
Chen et al. (2014) reported the synthesis of a novel thieno[2,3-d]pyrimidine compound bearing a sulfonylurea moiety, related to the specified compound, highlighting the versatility in chemical synthesis and potential applications in various fields (Chen et al., 2014).
Vasodilatory Effects
A study by Mccall et al. (1983) on di- and triaminopyrimidine derivatives (similar to the specified compound) showed they act as hypotensives, indicating potential applications in cardiovascular diseases.
Antioxidant Activity
Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, which possess antioxidant properties and could be useful in treating age-related diseases like cataracts and Alzheimer's (Jin et al., 2010).
Antiemetic Properties
Research by Mattioda et al. (1975) on 4-piperazinopyrimidines indicated their potential as antiemetic, tranquilizing, and analgesic agents, expanding the therapeutic applications of such compounds.
Inhibition of Lipid Peroxidation
Braughler et al. (1987) described compounds from a similar chemical series as potent inhibitors of lipid peroxidation, suggesting their use in preventing cell damage caused by oxidative stress (Braughler et al., 1987).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could potentially include further investigation into its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential use in pharmaceuticals, given the known biological activity of many piperazine-containing compounds .
Eigenschaften
IUPAC Name |
4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O3S/c1-3-12-26-18-13-17(20-14(2)21-18)22-8-10-23(11-9-22)27(24,25)16-7-5-4-6-15(16)19/h4-7,13H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSFJDOWUGWOEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
